molecular formula C8H7BrClFO B6325006 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene CAS No. 1265218-86-7

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene

Cat. No.: B6325006
CAS No.: 1265218-86-7
M. Wt: 253.49 g/mol
InChI Key: FRDFYYLPVLCWPB-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene is an aromatic halogenated compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.

Major Products:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .

Comparison with Similar Compounds

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-5-chloro-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDFYYLPVLCWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 30-2 (48.1 g, 214 mmol) and Na2CO3 (34 g, 321 mmol) in acetone (300 mL) was added a solution of Et2SO4 (39.6 g, 257 mmol) in acetone (100 mL) dropwise over 20 minutes and then the mixture was stirred at room temperature for one hour. The solid was filtered off and the filtrate was concentrated under vacuum to afford 30-3 (48.6 g, 90%) as a white solid. LRMS: calc 251.9 and found: 252.9 [M+1].
Name
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

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